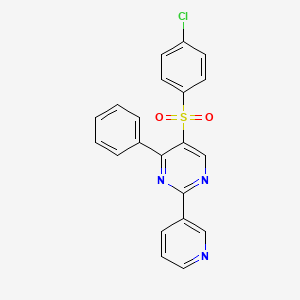

![molecular formula C17H21BrN2O3 B2889975 叔丁基 7-溴-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-甲酸酯 CAS No. 1779125-91-5](/img/structure/B2889975.png)

叔丁基 7-溴-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

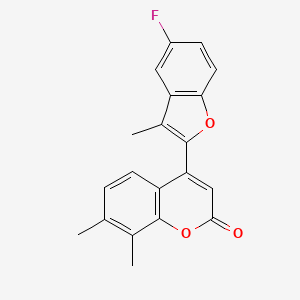

The compound “tert-Butyl 7-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spirocyclic oxindole analogues are key building blocks for drug discovery as they exhibit a variety of interesting biological activities . They interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .

Synthesis Analysis

An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature. It contains a spiro[indoline-3,4’-piperidine] core with a tert-butoxycarbonyl group and a carboxylate group . The structure allows it to interact with a wide range of receptors, making it a key building block for drug discovery .Chemical Reactions Analysis

The synthesis of this compound involves several key reactions, including dianion alkylation, cyclization, and demethylation . The synthesis begins with the treatment of ethyl 4-aminobenzoate with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid . This results in the formation of a substituted 3-methylthiooxindole, which is then subjected to reductive desulfurization to afford the target compound .科学研究应用

合成和表征

合成方法:Teng、Zhang 和 Mendonça (2006) 描述了一种叔丁基 7-溴-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-甲酸酯螺环氧吲哚类似物的有效合成方法。该方法在八个步骤中实现了 35% 的总收率,无需色谱纯化 (Teng, Zhang, & Mendonça, 2006).

光谱表征和晶体结构:Sharma 等人 (2016) 对与叔丁基 7-溴-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-甲酸酯相关的新的吲哚啉衍生物进行了生态友好的合成。他们分析了它的光谱性质和 X 射线晶体结构,注意到氧吲哚和吡喃部分彼此垂直,并且该结构由分子间和分子内氢键稳定 (Sharma et al., 2016).

化学空间和新化合物合成

- 新型化合物的开发:Meyers 等人 (2009) 讨论了叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-甲酸酯的合成,该化合物与叔丁基 7-溴-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-甲酸酯有关。该合成提供了一种获得新化合物的途径,进入与哌啶环系互补的化学空间 (Meyers et al., 2009).

医药和生物应用

- 药物合成的中间体:Kong 等人 (2016) 以叔丁基-4-羟基哌啶-1-甲酸酯为起始原料,合成了叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-甲酸酯,这是许多生物活性化合物(如克唑替尼)的重要中间体 (Kong et al., 2016).

材料科学应用

- 离子交换膜:Olsson、Pham 和 Jannasch (2018) 制备了不含碱敏感键的聚(亚芳基哌啶鎓),用作碱性燃料电池中的阴离子交换膜 (AEM)。这些膜显示出优异的碱稳定性和导电性,证明了相关化合物在材料科学中的潜在应用 (Olsson, Pham, & Jannasch, 2018).

作用机制

Target of Action

Spirocyclic oxindoles, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of receptors . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Mode of Action

The general mode of action of spirocyclic oxindoles involves interaction with their target receptors, leading to a variety of biological activities .

Biochemical Pathways

Given the broad range of biological activities exhibited by spirocyclic oxindoles, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Spirocyclic oxindoles have been shown to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

tert-butyl 7-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUDXWYSLRHSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

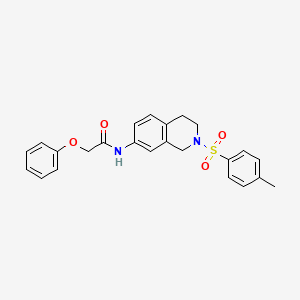

![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)

![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)

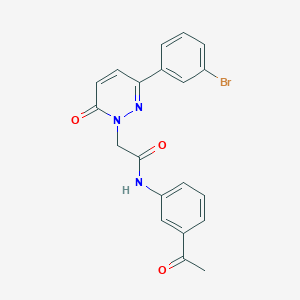

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)

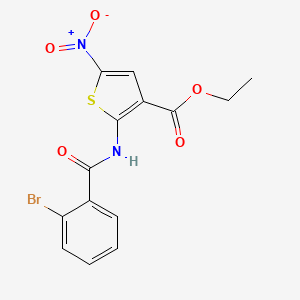

![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)

![[1-(2,3,5,6-Tetramethyl-benzyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2889906.png)

![6-[4-[2-(4-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2889913.png)